N-(3,4-dimethylphenyl)-N-[4-({(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N-[(4-{N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a hydrazinecarbonyl group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N-[(4-{N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE typically involves multiple steps:
Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with 3,4-Dimethylphenylamine: The hydrazone intermediate is then coupled with 3,4-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it to a hydrazine or amine derivative.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized aromatic derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-N-[(4-{N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-[(4-{N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DIMETHYLPHENYL)-N-[(4-{N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE
- **N-(3,4-DIMETHYLPHENYL)-N-[(4-{N’-[(1E)-1-(4-PROPOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE
Uniqueness
N-(3,4-DIMETHYLPHENYL)-N-[(4-{N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, in particular, may influence its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C27H31N3O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C27H31N3O4S/c1-6-34-26-15-12-23(13-16-26)21(4)28-29-27(31)24-10-8-22(9-11-24)18-30(35(5,32)33)25-14-7-19(2)20(3)17-25/h7-17H,6,18H2,1-5H3,(H,29,31)/b28-21+ |
InChI Key |
BXTYGDHYAUERDF-SGWCAAJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)C)C)S(=O)(=O)C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)C)C)S(=O)(=O)C)C |
Origin of Product |
United States |
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